molecular formula C19H32O2 B10796999 Jacaric Acid methyl ester

Jacaric Acid methyl ester

Cat. No.: B10796999
M. Wt: 292.5 g/mol
InChI Key: HHGSORSQNMLLED-WTQDWYTRSA-N
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Description

Jacaric Acid methyl ester is a methyl ester form of jacaric acid, a conjugated polyunsaturated fatty acid. . This compound is notable for its unique structure, which includes three conjugated double bonds. This compound is primarily found in the seed oil of the Jacaranda mimosifolia tree .

Preparation Methods

Synthetic Routes and Reaction Conditions

Jacaric Acid methyl ester can be synthesized through the esterification of jacaric acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound involves the transesterification of triglycerides found in Jacaranda mimosifolia seed oil. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters . The reaction is conducted at elevated temperatures and pressures to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Jacaric Acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Jacaric acid and methanol.

    Oxidation: Epoxides and other oxygenated derivatives.

    Reduction: Alcohol derivatives of this compound.

Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3/b8-7-,10-9+,12-11-

InChI Key

HHGSORSQNMLLED-WTQDWYTRSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)OC

Origin of Product

United States

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